N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide is a complex organic compound with a unique structure that combines a thieno[3,4-c]pyrazole core with chlorophenyl and naphthyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and naphthyloxy groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to its use in developing new therapeutic agents for various diseases.
Industry: The compound’s properties may make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide include:
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Uniqueness
What sets N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(2-naphthyloxy)acetamide apart is its combination of the thieno[3,4-c]pyrazole core with both chlorophenyl and naphthyloxy substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18ClN3O4S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C23H18ClN3O4S/c24-17-6-3-7-18(11-17)27-23(20-13-32(29,30)14-21(20)26-27)25-22(28)12-31-19-9-8-15-4-1-2-5-16(15)10-19/h1-11H,12-14H2,(H,25,28) |
InChI Key |
BZIBNIQNLPMTEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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